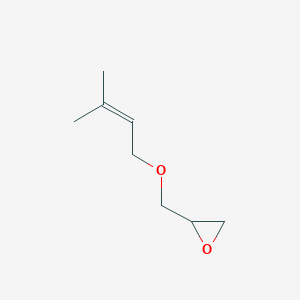

3,3-Dimethylallylglycidyl ether

Description

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-(3-methylbut-2-enoxymethyl)oxirane |

InChI |

InChI=1S/C8H14O2/c1-7(2)3-4-9-5-8-6-10-8/h3,8H,4-6H2,1-2H3 |

InChI Key |

JAODNRXGOWZYRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOCC1CO1)C |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

a. Monomer for Polymerization

3,3-Dimethylallylglycidyl ether serves as a monomer in the synthesis of various polymers. Its bifunctional nature allows it to participate in both radical and ionic polymerization reactions. The epoxide group can be reacted selectively to yield polymers with specific properties while retaining the allylic functionality for further modifications. This versatility makes it suitable for producing high-performance materials used in coatings, adhesives, and sealants.

b. Cross-Linking Agent

The compound can act as a cross-linking agent in thermosetting resins. When incorporated into epoxy formulations, it enhances the thermal and mechanical properties of the final product. For example, studies have shown that incorporating this compound into epoxy resin formulations results in improved tensile strength and flexibility compared to traditional epoxy systems .

Coatings and Adhesives

This compound is extensively used in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance. Its incorporation into formulations can lead to:

- Improved Adhesion : The presence of the allyl group enhances bonding with various substrates.

- Chemical Resistance : The epoxide functionality provides resistance to solvents and chemicals.

A case study demonstrated that coatings formulated with this compound exhibited superior performance in harsh environmental conditions compared to those without it .

Pharmaceutical Applications

a. Drug Delivery Systems

Research indicates that this compound can be utilized in drug delivery systems. Its ability to form micelles when copolymerized with ethylene oxide allows for encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. This application is particularly relevant for cancer therapies where targeted delivery is crucial .

b. Synthesis of Active Pharmaceutical Ingredients

The compound can also serve as an intermediate in the synthesis of various pharmaceutical agents. Its reactive epoxide group allows for nucleophilic attack by amines or alcohols, facilitating the construction of complex molecular architectures essential for drug development .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparisons

a. Aliphatic Glycidyl Ethers

- Glycerol Diglycidyl Ether (GDE) : A low-viscosity aliphatic epoxy crosslinker with flexibility, good adhesion, and moderate thermal stability (Tg dependent on curing agents). Unlike 3,3-Dimethylallylglycidyl ether, GDE lacks aromatic or bulky substituents, resulting in lower rigidity .

- Ethylene Glycol Diglycidyl Ether : Boiling point 113°C (closed cup), density 1.229 g/mL. Its small molecular size and high reactivity contrast with the steric effects expected for this compound .

b. Aromatic Glycidyl Ethers

- 3,3’5,5′-Tetramethylbiphenylbisphenol Diglycidyl Ether: A high-performance epoxy with a rigid biphenyl core, melting point 104–106°C, and high Tg due to enhanced molecular rigidity and intermolecular forces. The tetramethyl groups increase steric hindrance, improving toughness and thermal resistance. This contrasts with this compound, where the allyl group may reduce symmetry and crystallinity .

- Phenyl Glycidyl Ether: An aromatic epoxy monomer with higher reactivity than aliphatic analogs. Safety precautions emphasize avoiding skin contact, similar to most glycidyl ethers .

c. Allyl-Substituted Glycidyl Ethers

- The allyl group may enable radical polymerization, a feature shared with this compound .

- (4-Allylphenyl)(glycidyl) Ether : Combines aromatic and allyl functionalities, likely offering a balance between thermal stability and crosslinking flexibility .

Physical and Thermal Properties

Preparation Methods

Reaction Mechanism and Catalyst Selection

Tin catalysts accelerate the etherification step by polarizing the epichlorohydrin molecule, increasing its electrophilicity. For example, SnF₂ exhibits superior activity compared to traditional catalysts like BF₃ or AlCl₃ due to its stability under high-temperature conditions (120–130°C) and ease of removal via filtration. A typical reaction sequence involves:

-

Etherification :

-

Dehydrohalogenation :

In a representative protocol, 1.0 mol of 3,3-dimethylallyl alcohol is heated with 1.1 mol of epichlorohydrin and 0.02 mol of SnF₂ at 125°C for 8–12 hours. Excess epichlorohydrin is distilled under vacuum, and the halohydrin intermediate is treated with 50% aqueous NaOH at 55–60°C to complete the ring closure.

Table 1: Optimized Reaction Conditions for Tin-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Catalyst | SnF₂ (2 mol%) |

| Temperature (Etherification) | 120–130°C |

| Reaction Time | 8–12 hours |

| NaOH Concentration | 50% aqueous solution |

| Yield | 90–96% |

| Hydrolysable Chlorine | <1% |

Process Optimization and Scalability

Solvent and Stoichiometry Effects

The choice of solvent significantly impacts product purity. Polar aprotic solvents like isobutyl methyl ketone enhance phase separation during workup, reducing emulsification. A 1:1.1 molar ratio of alcohol to epichlorohydrin ensures complete conversion while minimizing oligomerization.

Temperature Control

Maintaining the reaction temperature below 130°C prevents epichlorohydrin decomposition. Post-reaction cooling to 50–60°C before NaOH addition avoids exothermic runaway, ensuring safe scale-up.

Purification and Quality Control

Crude this compound is purified via sequential extraction with toluene or ethyl acetate, followed by neutralization with potassium dihydrogen phosphate to remove residual base. Final drying over magnesium sulfate and vacuum distillation (<20 mbar) yields a colorless liquid with an epoxy value of 5.5–6.35 eq/kg.

Table 2: Analytical Specifications for Purified Product

| Property | Value |

|---|---|

| Epoxy Value | 5.5–6.35 eq/kg |

| Viscosity (25°C) | 500–650 mPa·s |

| Total Chlorine Content | 3.2–5.46% |

| Molecular Weight (Mn) | 269–532 g/mol |

Comparative Analysis of Alternative Methods

While tin-based catalysis dominates industrial production, exploratory studies suggest phase-transfer catalysts (e.g., 18-crown-6) can reduce reaction times to 6 hours. However, these systems require higher catalyst loadings (5 mol%) and offer no significant yield improvement.

Challenges and Mitigation Strategies

Q & A

Q. What synthetic methodologies are effective for preparing 3,3-dimethylallylglycidyl ether, and what are their mechanistic considerations?

The synthesis typically involves epoxidation of allyl ether precursors. For example, nucleophilic substitution reactions between dimethylallyl alcohol and epichlorohydrin under alkaline conditions can yield glycidyl ethers. Purification via vacuum distillation or column chromatography is critical to isolate the product from byproducts like chlorinated residues . Reaction optimization (e.g., temperature, catalyst selection) is essential to minimize side reactions and improve yields.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Use a combination of ¹H/¹³C NMR to identify epoxy ring protons (δ ~3.0–4.5 ppm) and dimethylallyl substituents (δ ~1.2–1.8 ppm for methyl groups). FT-IR can confirm the epoxy C-O-C stretch (~1250 cm⁻¹) and ether linkages. Mass spectrometry (EI/ESI) provides molecular ion verification (e.g., [M+H]+ for C₈H₁₄O₂ at m/z 142.1). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the key reactivity patterns of this compound in ring-opening reactions?

The epoxide ring undergoes nucleophilic attack by amines, thiols, or carboxylic acids. For example, amine curing agents (e.g., 3,3′-diaminodiphenyl sulfone) initiate crosslinking via epoxy-amine addition, forming β-hydroxy amine linkages. Acidic conditions promote cationic polymerization, while base catalysts stabilize intermediates during nucleophilic substitution .

Advanced Research Questions

Q. How does this compound influence the thermomechanical properties of epoxy resins compared to other glycidyl ethers?

The dimethylallyl group enhances hydrophobicity and reduces crosslink density, lowering glass transition temperatures (Tg) compared to rigid analogs like DGEBA. Dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) reveal improved flexibility but reduced thermal stability (degradation onset ~250°C). Compare with diglycidyl ethers of bisphenol A (DGEBA) for structure-property relationships .

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in mutagenicity studies may arise from impurities (e.g., residual epichlorohydrin) or assay sensitivity. Use HPLC-MS to quantify trace contaminants and validate toxicity assays (e.g., Ames test) under standardized OECD guidelines. Cross-reference with structurally similar glycidyl ethers (e.g., allyl glycidyl ether) to identify structure-activity trends .

Q. How do catalytic systems (e.g., Lewis acids) affect the regioselectivity of this compound in copolymerization?

BF₃·Et₂O catalyzes cationic polymerization, favoring epoxy ring-opening at the less substituted oxygen. Contrast with SnCl₄, which may promote alternating copolymerization with anhydrides. Monitor kinetics via in-situ FT-IR or differential scanning calorimetry (DSC) to assess curing behavior and network formation .

Q. What computational models predict the environmental persistence of this compound and its degradation products?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Hydrolysis products (e.g., 3,3-dimethylallylglycol) can be evaluated for aquatic toxicity using ECOSAR. Compare with regulatory thresholds (e.g., REACH) to assess ecological risks .

Q. Methodological Notes

- Synthesis : Optimize epichlorohydrin-to-alcohol ratios and reaction time to minimize oligomer formation .

- Safety : Use flame-retardant PPE and local exhaust ventilation to mitigate inhalation risks; epoxy vapors may sensitize respiratory systems .

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm branching patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.